molecular formula C11H15ClO B6319555 (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol CAS No. 1212162-35-0

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol

Cat. No.: B6319555
CAS No.: 1212162-35-0
M. Wt: 198.69 g/mol
InChI Key: WDHPUCNTAHSKSY-LLVKDONJSA-N
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Description

(1S)-2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol ( 1212162-35-0) is a chiral organic compound with a molecular weight of 198.69 g/mol and the molecular formula C11H15ClO . It is supplied as a building block for research and development purposes only. This compound belongs to the class of chlorinated ethanol derivatives and features a stereogenic center, making it a potentially valuable chiral intermediate or precursor in synthetic organic chemistry, particularly for the development of pharmaceutical active ingredients . Chlorine-containing compounds are of significant interest in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, highlighting the importance of such structural motifs in the discovery of new therapeutic agents against a wide range of diseases . The specific isopropylphenyl moiety in its structure is a common pharmacophore found in various biologically active molecules. Researchers can utilize this high-purity intermediate to synthesize novel compounds for screening and development. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPUCNTAHSKSY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Enantioselective Hydrogenation

The most efficient route involves asymmetric hydrogenation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one using a chiral iridium catalyst. In a landmark study, Yin et al. achieved 99% yield and >99% ee using bis(1,5-cyclooctadiene)diiridium(I) dichloride coordinated with a ferrocene-based amphox ligand (f-amphox) under 38002.6 Torr H₂ pressure in ethanol/hexane at 25–30°C. The reaction proceeds via dynamic kinetic resolution, where the catalyst selectively reduces the ketone to the (S)-alcohol while suppressing racemization.

Reaction Conditions:

  • Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + f-amphox (1.1 mol%)

  • Solvent: Ethanol/hexane (3:1 v/v)

  • Temperature: 25–30°C

  • Pressure: 38002.6 Torr H₂

  • Time: 4 hours

This method’s scalability was demonstrated in a glovebox-autoclave system, achieving a turnover number (TON) of 1,980 and turnover frequency (TOF) of 495 h⁻¹.

Biocatalytic Reduction Using Microbial Systems

Enantioselective Reduction with Candida tropicalis

Biocatalytic approaches offer a green alternative to transition-metal catalysts. Candida tropicalis PBR-2 MTCC 5158 selectively reduces 2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one to the (S)-alcohol with >99% ee under mild conditions. The enzyme responsible, a ketoreductase, operates optimally at pH 7.0 and 30°C, requiring NADPH as a cofactor.

Optimized Parameters:

  • Substrate concentration: 10 mM

  • Cell loading: 20 g/L (wet weight)

  • Co-substrate: Glucose (2% w/v) for NADPH regeneration

  • Yield: 43% (preparative scale)

Despite lower yields compared to chemical methods, this system’s broad substrate tolerance and minimal byproducts make it suitable for fine chemical synthesis.

Grignard Addition to 4-Isopropylbenzaldehyde

Chloro-Grignard Reagent Strategy

A two-step synthesis via Grignard addition was reported by Kappe et al., albeit for a structurally analogous compound. 4-Isopropylbenzaldehyde reacts with chloroiodomethane in the presence of TurboGrignard (MgCl₂·LiCl) at −20°C in tetrahydrofuran (THF), followed by acidic workup to yield the racemic alcohol. Enantioselectivity requires subsequent kinetic resolution using lipases or chiral acids.

Reaction Steps:

  • Grignard Formation:

    • Reagents: MgCl₂·LiCl, chloroiodomethane, THF, −20°C

    • Intermediate: 2-Chloro-1-[4-(propan-2-yl)phenyl]ethanol (racemic)

  • Kinetic Resolution:

    • Catalyst: Candida antarctica lipase B (CAL-B)

    • Acyl donor: Vinyl acetate

    • ee: 98% (S)-enantiomer after 48 hours

This method’s drawback lies in the need for resolution, reducing overall yield to 65–70%.

Chlorination of Secondary Alcohols

Direct Chlorination with SOCl₂

Racemic 1-[4-(propan-2-yl)phenyl]ethanol undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding 2-chloro-1-[4-(propan-2-yl)phenyl]ethanol with 85% conversion. Stereochemical control is unattainable here, necessitating chiral chromatography for enantiomer separation.

Side Reactions:

  • Over-chlorination at the isopropyl group (5–7% byproducts)

  • Formation of sulfonic acid esters (traces)

Comparative Analysis of Methods

Method Catalyst/System Yield ee Scale-Up Potential
Asymmetric HydrogenationIr/f-amphox99%>99%High (autoclave)
Biocatalytic ReductionCandida tropicalis43%>99%Moderate
Grignard + ResolutionTurboGrignard + CAL-B70%98%Low
Direct ChlorinationSOCl₂85%0%High (industrial)

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethanone.

    Reduction: Formation of 1-[4-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of 2-azido-1-[4-(propan-2-yl)phenyl]ethanol or 2-thio-1-[4-(propan-2-yl)phenyl]ethanol.

Scientific Research Applications

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Employed in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen substituents (Cl, F, CF₃) in analogs (e.g., ) introduce electron-withdrawing effects, altering solubility and reactivity. For example, the trifluoromethyl group in enhances lipophilicity, which could impact membrane permeability in biological systems.
  • Steric Effects :
    • Bulky groups like 3,4-dichlorophenyl () or 4-OCH(CH₃)₂ () may hinder rotational freedom or binding to active sites in enzymes.

Physicochemical Properties

  • Boiling Points/Density: Limited data are available (e.g., reports 127°C for a difluorophenyl analog), but substituents like halogens generally increase boiling points due to polarity.
  • Storage Conditions : Most compounds (e.g., ) are stored at +4°C, suggesting sensitivity to thermal degradation.

Computational Insights

Density functional theory (DFT) methods () and wavefunction analysis tools like Multiwfn () could model these compounds’ electronic structures, noncovalent interactions (e.g., hydrogen bonds, van der Waals forces ), and stereoelectronic effects. For example:

  • The chlorine atom at the β-position may participate in halogen bonding, as suggested by noncovalent interaction (NCI) analysis .
  • The S-configuration ensures specific spatial arrangements critical for enantioselective synthesis or chiral recognition.

Biological Activity

(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol, also known as a chiral compound with significant stereochemical properties, has garnered attention for its potential biological activities. The compound's unique structure, featuring a chlorine atom and a hydroxyl group, positions it as a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula:

PropertyDetails
IUPAC Name(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol
CAS Number1212162-35-0
Molecular FormulaC₁₁H₁₅ClO
Melting PointNot specified

The synthesis typically involves chlorination followed by hydroxylation, often utilizing a chiral auxiliary to ensure the correct stereochemistry. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene .

The biological activity of this compound is largely attributed to its interactions with biological targets. The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, while the chlorine atom can engage in halogen bonding. These interactions potentially modulate enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivative compounds have shown selective activity against Chlamydia species and moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. The mechanism appears to involve disruption of cellular processes essential for pathogen viability .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are hypothesized to arise from inhibition of specific inflammatory pathways, although detailed mechanisms remain to be elucidated .

Study on Antichlamydial Activity

A study investigated the antichlamydial activity of various derivatives based on similar structural frameworks. The results indicated that certain modifications enhanced their efficacy against Chlamydia, suggesting that this compound could serve as a scaffold for developing new antichlamydial agents .

Evaluation of Toxicity

Toxicity assessments have been conducted using human cell lines and Drosophila melanogaster models. These studies aim to establish safety profiles for compounds related to this compound, confirming that they do not exhibit significant cytotoxicity at therapeutic concentrations .

Summary of Findings

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against N. meningitidis and H. influenzae
Anti-inflammatoryPotential inhibition of inflammatory pathways
ToxicityNo significant cytotoxicity in human cell lines

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